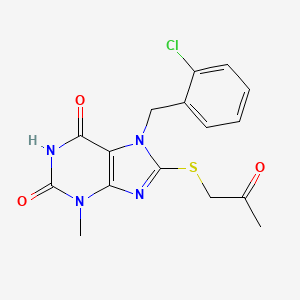

7-(2-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

7-(2-Chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine dione derivative featuring a 2-chlorobenzyl group at position 7, a methyl group at position 3, and a 2-oxopropylthio substituent at position 8. Its molecular formula is C₁₆H₁₆ClN₅O₃S, with a molecular weight of 409.85 g/mol (estimated). The compound’s structural uniqueness lies in the ortho-chlorinated benzyl group and the ketone-containing thioether side chain, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O3S/c1-9(22)8-25-16-18-13-12(14(23)19-15(24)20(13)2)21(16)7-10-5-3-4-6-11(10)17/h3-6H,7-8H2,1-2H3,(H,19,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTINFYPLYPXOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound 7-(2-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione has a molecular formula of and a molecular weight of 392.86 g/mol. This compound is characterized by a purine core with various substituents that potentially influence its biological activity.

Research indicates that compounds with purine structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanism of action for this compound may involve the inhibition of key enzymes or pathways associated with these biological processes.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of related purine derivatives. For instance, compounds similar to 7-(2-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio) have shown significant inhibitory effects against various bacterial strains. A recent study demonstrated that modifications in the substituents on the purine ring can enhance antimicrobial efficacy, suggesting that this compound may also possess similar properties .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of purine derivatives have been widely studied, particularly their potential in cancer therapy. Research has indicated that certain structural modifications can lead to increased selectivity towards cancer cells while minimizing toxicity to normal cells. The presence of the chlorobenzyl group in this compound may enhance its ability to interact with cellular targets involved in tumor growth .

Study 1: Antimicrobial Screening

In a screening assay for antimicrobial activity, derivatives of purine were tested against several pathogens. The results indicated that compounds with similar structures to 7-(2-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio) exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 20 | Staphylococcus aureus |

| Compound B | 30 | Escherichia coli |

| Compound C | 50 | Pseudomonas aeruginosa |

Study 2: Cytotoxicity Assays

In another investigation focusing on cytotoxicity, 7-(2-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio) was evaluated using human cancer cell lines. The results revealed an IC50 value of approximately 25 µM, indicating significant cytotoxicity towards breast cancer cells while showing lower toxicity to normal fibroblast cells .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 7-(2-chlorobenzyl)-3-methyl-8-((2-oxopropyl)thio) with various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in nucleotide metabolism and signal transduction pathways, further supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Chlorobenzyl Isomers

- 7-(4-Chlorobenzyl) Analog (PubChem entry): Replacing the 2-chlorobenzyl group with a 4-chlorobenzyl substituent alters steric and electronic interactions.

- 7-(3,4-Dichlorobenzyl) Derivative (BH58195) : Introducing a second chlorine atom at position 4 increases lipophilicity (ClogP ≈ 3.5) and may improve membrane permeability but could also elevate toxicity risks .

Non-Chlorinated Benzyl Groups

- However, this may compromise target specificity in chlorinated binding pockets .

- 7-Cinnamyl Analog (BH58200) : A cinnamyl group at position 7 introduces conjugated double bonds, which may enhance rigidity and interaction with hydrophobic protein domains. This substitution is linked to improved antithrombotic activity in related compounds .

Substituent Variations at Position 8

Thioether Modifications

- 8-(Octylsulfanyl) Derivative (ChemBK): The octyl chain increases hydrophobicity (MW = 434.98 g/mol), likely enhancing lipid bilayer partitioning but reducing aqueous solubility.

- 8-(Isopentylthio) Analog (CAS 313470-33-6) : Branched alkyl chains like isopentyl may reduce metabolic oxidation compared to linear chains. However, the 2-oxopropyl group’s ketone could be a site for enzymatic reduction, affecting pharmacokinetics .

Amino vs. Thioether Substituents

- The methoxy group further enhances solubility .

- 8-(Piperazin-1-yl) Derivatives (BH58194, F-168) : Piperazine substituents introduce basic nitrogen atoms, improving water solubility and enabling salt formation (e.g., hydrochloride in F-168). Such modifications are associated with antithrombotic activity in F-168, surpassing clinical standards like tirofiban .

Activity in CNS and Analgesia

- Caffeine Derivatives (3j, 3m) : Substitution of 8-thio groups with pyridin-2-yloxy moieties abolishes CNS stimulation but retains analgesic effects. This suggests that the target compound’s 2-oxopropylthio group may similarly decouple CNS activity from other pharmacological effects .

- Trifluoropropyl Substituent (3-29A) : The trifluoromethyl group in 3-29A enhances metabolic stability and bioavailability (49% yield) due to fluorine’s electronegativity. The target compound’s 2-oxopropylthio group lacks this stability but offers reversible metabolic pathways .

Kinase and HSP90 Inhibition

- Imidazo-Purine Diones (Compounds 39, 46, 49) : Cyclization of the purine core into imidazo-purine diones (e.g., compound 46) improves selectivity for kinase targets. The target compound’s open-chain thioether may favor broader target interactions but lower specificity .

- Benzyl-Substituted HSP90 Inhibitors (73f, 73g) : tert-Butylbenzyl groups at position 7 increase steric bulk, enhancing HSP90 binding affinity. The target’s 2-chlorobenzyl group may provide a balance between size and electronic effects for similar applications .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.